molecular formula C21H25N3O4S B2540842 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-(3-phenylpropyl)ethanediamide CAS No. 899748-23-3

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2540842
CAS No.: 899748-23-3
M. Wt: 415.51
InChI Key: QGGBMLDYVWTULS-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-(3-phenylpropyl)ethanediamide is a complex organic compound that belongs to the class of thiazinanes. Thiazinanes are heterocyclic compounds containing nitrogen and sulfur atoms in their ring structure. This particular compound is characterized by its unique structural features, which include a thiazinane ring and phenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the thiazinane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a sulfonyl chloride can lead to the formation of the thiazinane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-(3-phenylpropyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound’s thiazinane ring and phenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives, such as:

Uniqueness

Its combination of a thiazinane ring with phenyl groups makes it a versatile compound in various research fields .

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-20(22-14-6-9-17-7-2-1-3-8-17)21(26)23-18-10-12-19(13-11-18)24-15-4-5-16-29(24,27)28/h1-3,7-8,10-13H,4-6,9,14-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGBMLDYVWTULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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